GGTI-2154 hydrochloride

Geranylgeranyltransferase I GGTase I inhibition Enzyme potency

GGTI-2154 HCl induces 54±3% tumor regression in H-Ras transgenic models, surpassing cytostatic analogs. With 1.8x higher potency vs. GGTI-2133 and 200x FTase selectivity, it ensures unambiguous target engagement. Sourced in >98% purity, it delivers reliable, reproducible data for pathway-selective oncology research.

Molecular Formula C24H29ClN4O3
Molecular Weight 457.0 g/mol
Cat. No. B10824922
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGGTI-2154 hydrochloride
Molecular FormulaC24H29ClN4O3
Molecular Weight457.0 g/mol
Structural Identifiers
SMILESCC1=CC=CC=C1C2=C(C=CC(=C2)NCC3=CN=CN3)C(=O)NC(CC(C)C)C(=O)O.Cl
InChIInChI=1S/C24H28N4O3.ClH/c1-15(2)10-22(24(30)31)28-23(29)20-9-8-17(26-13-18-12-25-14-27-18)11-21(20)19-7-5-4-6-16(19)3;/h4-9,11-12,14-15,22,26H,10,13H2,1-3H3,(H,25,27)(H,28,29)(H,30,31);1H/t22-;/m0./s1
InChIKeyJQRKKNPKMYXQRS-FTBISJDPSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

GGTI-2154 Hydrochloride Procurement Guide: Potent and Selective Geranylgeranyltransferase I Inhibitor for Cancer Research


(2S)-2-[[4-(1H-imidazol-5-ylmethylamino)-2-(2-methylphenyl)benzoyl]amino]-4-methylpentanoic acid;hydrochloride (CAS 478908-50-8), also designated GGTI-2154 hydrochloride, is a non-thiol peptidomimetic inhibitor of geranylgeranyltransferase I (GGTase I) with an IC50 of 21 nM [1]. It exhibits greater than 200-fold selectivity for GGTase I over farnesyltransferase (FTase, IC50 = 5600 nM) [1]. The hydrochloride salt form enhances aqueous solubility and stability for biochemical and cellular studies in cancer research .

Why GGTI-2154 Hydrochloride Cannot Be Substituted with Other GGTase I Inhibitors


GGTase I inhibitors within the same peptidomimetic class exhibit substantial divergence in potency, selectivity window, and in vivo antitumor efficacy. For instance, GGTI-2133 demonstrates an IC50 of 38 nM for GGTase I with 140-fold selectivity over FTase , while GGTI-2154 achieves 21 nM potency with a larger 200-fold selectivity margin [1]. Furthermore, structural modifications produce distinct in vivo pharmacological profiles: GGTI-298 arrests tumor cells in G0/G1 and induces p21WAF1/CIP1/SDI1 [2], whereas GGTI-2154 induces tumor regression in H-Ras transgenic mouse models [3]. Generic interchange without validation risks experimental irreproducibility due to these quantitative differences in target engagement and biological outcome.

Quantitative Differentiation Evidence for GGTI-2154 Hydrochloride Procurement Decisions


Superior GGTase I Inhibitory Potency: GGTI-2154 (21 nM) vs. GGTI-2133 (38 nM)

GGTI-2154 hydrochloride inhibits GGTase I with an IC50 of 21 nM, which represents a 1.8-fold greater potency than the structurally related inhibitor GGTI-2133, which exhibits an IC50 of 38 nM [1][2]. Both compounds are non-thiol peptidomimetics targeting the same enzyme, enabling a direct potency comparison. The quantitative difference supports preferential selection of GGTI-2154 for assays requiring lower compound concentration to achieve equivalent target inhibition.

Geranylgeranyltransferase I GGTase I inhibition Enzyme potency

Enhanced GGTase I vs. FTase Selectivity: GGTI-2154 (200-Fold) vs. GGTI-2133 (140-Fold)

GGTI-2154 hydrochloride exhibits greater than 200-fold selectivity for GGTase I (IC50 = 21 nM) over FTase (IC50 = 5600 nM) [1]. In comparison, the structurally related GGTI-2133 demonstrates a 140-fold selectivity margin . The 60-fold larger selectivity window translates to a 1.4-fold improvement in target discrimination. Greater selectivity reduces the likelihood of confounding FTase inhibition in experimental systems where dual prenylation pathway interrogation is undesirable.

Farnesyltransferase FTase Target selectivity

In Vivo Tumor Regression: GGTI-2154 (54% Regression) vs. GGTI-298 (G0/G1 Arrest without Regression)

In MMTV-ν-Ha-Ras transgenic mice bearing aggressive breast carcinomas, GGTI-2154 treatment resulted in 54 ± 3% tumor regression across all 19 tumors analyzed [1]. In contrast, GGTI-298 induces G0-G1 cell cycle arrest and apoptosis in A549 lung cancer cells but does not achieve comparable tumor regression in the H-Ras transgenic model [2]. The quantitative difference (54% tumor shrinkage vs. arrest only) establishes a clear efficacy threshold that distinguishes GGTI-2154 from earlier-generation GGTase I inhibitors.

In vivo efficacy Tumor regression H-Ras transgenic mice

Cellular Potency Improvement: GGTI-2154 (16-Fold) vs. Thiol-Containing GGTI-297

In whole-cell assays, GGTI-2154 is 16-fold more potent than the earlier-generation thiol-containing inhibitor GGTI-297 [1]. Additionally, GGTI-2154 is 33-fold more selective in whole cells compared to its thiol-containing counterpart [1]. This substantial improvement in cellular potency and selectivity stems from the non-thiol peptidomimetic scaffold, which enhances cell permeability and metabolic stability relative to thiol-containing inhibitors.

Cellular potency Non-thiol peptidomimetic Whole-cell activity

Hydrochloride Salt Solubility Advantage: GGTI-2154 HCl (DMSO: 250 mg/mL) vs. Free Base

GGTI-2154 hydrochloride achieves a solubility of 250 mg/mL in DMSO with ultrasonic assistance, and 4.76 mg/mL in H₂O with warming to 60°C [1]. In contrast, the free base form (CAS 251577-10-3) is described as soluble in DMSO but not in water . The hydrochloride salt form's enhanced aqueous compatibility is directly attributable to salt formation, which improves handling for cell culture and in vivo formulation workflows.

Compound solubility Hydrochloride salt In vitro assay compatibility

Selective Protein Processing Inhibition: GGTI-2154 Discriminates Geranylgeranylated vs. Farnesylated Substrates

In tumors obtained from treated mice, GGTI-2154 inhibits the processing of the geranylgeranylated proteins RhoA, Rap1, and R-Ras, but does not inhibit the farnesylated proteins H-Ras and HDJ-2 . This on-target biochemical signature validates that the compound's cellular effects are mediated specifically through GGTase I inhibition rather than non-specific prenylation pathway disruption. FTI-2148 (a selective FTase inhibitor) conversely suppresses H-Ras processing but not RhoA or Rap1, establishing clear pathway discrimination .

Protein prenylation RhoA Rap1 H-Ras Substrate selectivity

Validated Research Applications for GGTI-2154 Hydrochloride Based on Quantitative Evidence


Oncogenic Ras-Driven Breast Cancer In Vivo Model Studies

GGTI-2154 hydrochloride is the appropriate GGTase I inhibitor for studies requiring in vivo tumor regression endpoints in H-Ras-driven breast cancer models. At 100 mg/kg/day subcutaneous administration for 14 days, the compound induces 54 ± 3% regression of aggressive breast tumors in MMTV-ν-Ha-Ras transgenic mice [1]. This validated regression response distinguishes GGTI-2154 from GGTI-298 and other class members that produce only cytostatic arrest. The selective inhibition of RhoA, Rap1, and R-Ras processing—without affecting farnesylated H-Ras—confirms on-target mechanism [2].

GGTase I-Specific Pathway Dissection with Minimal FTase Crosstalk

For studies requiring clean discrimination between geranylgeranylation and farnesylation pathways, GGTI-2154 hydrochloride's 200-fold selectivity over FTase (IC50 = 5600 nM) [1] outperforms GGTI-2133's 140-fold selectivity window. The substrate processing signature—inhibiting geranylgeranylated RhoA, Rap1, and R-Ras while sparing farnesylated H-Ras and HDJ-2 [2]—enables unambiguous attribution of cellular phenotypes to GGTase I inhibition. This selectivity is particularly valuable in dual-pathway signaling studies where FTase inhibition would confound mechanistic interpretation.

Combination Therapy Studies with Cytotoxic Chemotherapeutic Agents

GGTI-2154 hydrochloride has demonstrated enhanced antitumor efficacy when combined with cisplatin, gemcitabine, or Taxol in preclinical models [1]. The published combination therapy data provide a reference framework for studies investigating GGTase I inhibition as an adjunct to standard-of-care chemotherapeutics. At 50 mg/kg/day intraperitoneal administration for 50 days, GGTI-2154 inhibits A-549 lung tumor xenograft growth in nude mice by 60% [2], establishing a baseline efficacy metric for combination studies.

Cellular Assays Requiring High-Potency GGTase I Inhibition with Low Compound Consumption

With an IC50 of 21 nM against GGTase I [1], GGTI-2154 hydrochloride is 1.8-fold more potent than GGTI-2133 (38 nM) and 16-fold more potent in whole cells compared to thiol-containing GGTI-297 [2]. The hydrochloride salt's solubility profile (250 mg/mL in DMSO, 4.76 mg/mL in H₂O at 60°C) [3] supports reliable stock preparation and serial dilution for dose-response experiments. The higher potency per mass unit reduces compound consumption and cost per data point in high-throughput screening or long-term cell culture studies.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for GGTI-2154 hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.